Cas no 474317-65-2 (4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride)
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride
-
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1704143-1g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 1g |
$928.0 | 2023-11-13 | |
| Enamine | EN300-1704143-5g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 5g |
$2692.0 | 2023-11-13 | |
| Enamine | EN300-1704143-10g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 10g |
$3992.0 | 2023-11-13 | |
| Chemenu | CM454127-250mg |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95%+ | 250mg |
$513 | 2024-07-16 | |
| Chemenu | CM454127-500mg |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95%+ | 500mg |
$794 | 2024-07-16 | |
| Chemenu | CM454127-1g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95%+ | 1g |
$1011 | 2024-07-16 | |
| Enamine | EN300-1704143-0.05g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 0.05g |
$216.0 | 2023-11-13 | |
| Enamine | EN300-1704143-0.1g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 0.1g |
$322.0 | 2023-11-13 | |
| Enamine | EN300-1704143-0.25g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 0.25g |
$459.0 | 2023-11-13 | |
| Enamine | EN300-1704143-0.5g |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride |
474317-65-2 | 95% | 0.5g |
$723.0 | 2023-11-13 |
4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride
4-Amino-1-Benzylpyrrolidine-3-Carboxylic Acid Dihydrochloride (CAS No. 474317-65-2): A Comprehensive Overview
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride (CAS No. 474317-65-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride.
Chemical Structure and Properties
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom. The presence of the benzyl group and the carboxylic acid moiety imparts specific chemical and biological properties to this compound. The dihydrochloride salt form ensures enhanced solubility in aqueous media, making it suitable for various biochemical assays and pharmaceutical formulations.
The molecular formula of 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is C12H16N2O2·2HCl, with a molecular weight of approximately 298.20 g/mol. The compound exhibits strong hydrogen bonding capabilities due to the presence of the carboxylic acid and amine groups, which can influence its interactions with biological targets.
Synthesis Methods
The synthesis of 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 1-benzylpyrrolidine-3-carboxylic acid with ammonia or an amine derivative under appropriate conditions. The resulting amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
A more recent and efficient method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These methods not only improve the efficiency of synthesis but also reduce the environmental impact by minimizing waste production.
Biological Activity and Applications
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has shown promising biological activity in various preclinical studies. Research has indicated that this compound can modulate specific neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride exhibits potent neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings suggest that this compound could be developed into a novel therapeutic agent for neurodegenerative diseases.
Beyond its neuroprotective properties, 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has also shown potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride into clinical trials. Several pharmaceutical companies are currently conducting Phase I trials to evaluate the safety and tolerability of this compound in human subjects.
Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. If these results are confirmed in larger Phase II and III trials, 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride could become a valuable addition to the arsenal of drugs used to treat neurological and inflammatory disorders.
Safety Considerations
In addition to its therapeutic potential, it is important to consider the safety profile of 4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride. Preclinical toxicology studies have shown that this compound is well-tolerated at therapeutic doses, with no significant toxicity observed in animal models.
Ongoing research aims to further elucidate the pharmacokinetic properties and long-term safety profile of this compound. These studies will be crucial in determining its suitability for long-term use in clinical settings.
Conclusion
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride (CAS No. 474317-65-2) is a promising compound with diverse biological activities that make it a valuable candidate for drug development. Its unique chemical structure, combined with its neuroprotective and anti-inflammatory properties, positions it as a potential therapeutic agent for neurological and inflammatory disorders.
Ongoing clinical trials will provide further insights into its safety and efficacy in human subjects. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the advancement of medicinal chemistry and pharmaceutical science.
474317-65-2 (4-amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)